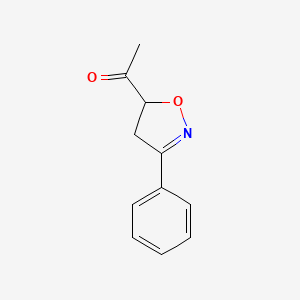
4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide
描述
“4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide” is a chemical compound with the molecular formula C12H13N3OS . It is a derivative of 1,3,4-thiadiazole, a five-membered heterocyclic compound . The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . Therefore, 1,3,4-thiadiazole derivatives have the ability to disrupt processes related to DNA replication .
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives often involves the reaction of hydrazonoyl halides with various reagents . For instance, 1,3,4-thiadiazole and urea groups were hybridized to form a new molecular skeleton, and 11 compounds were synthesized and evaluated as acetylcholinesterase (AChE) inhibitors .Molecular Structure Analysis
The molecular structure of “this compound” involves a 1,3,4-thiadiazole ring attached to a benzamide group via a nitrogen atom . The thiadiazole ring can act as the “hydrogen binding domain,” “two-electron donor system” as well as it enables to create π–π stacking interactions .Chemical Reactions Analysis
The major fragmentation pathway in most derivatives involved the cleavage of the S-C2 and N–N bonds of the 1,3,4-thiadiazole ring . The formation of the 4-nitro isomer can be explained by the transfer of electronic density from the methoxy group in the position 2 on the 1,2,3-thiadiazole ring, which exhibits electron-accepting properties .作用机制
Target of Action
It’s worth noting that 1,3,4-thiadiazole derivatives have been studied for their expansive range of biological activities, encompassing antimicrobial, anti-inflammatory, and anticancer properties .
Mode of Action
1,3,4-thiadiazole derivatives have been shown to exhibit remarkable reactivity toward nucleophilic substitution reactions . This could potentially influence their interaction with their targets and the resulting changes.
Biochemical Pathways
It’s known that carbonic anhydrases, essential metalloenzymes, orchestrate the reversible hydration of carbon dioxide to bicarbonate ions . This suggests that 1,3,4-thiadiazole derivatives might interact with these enzymes, potentially affecting related biochemical pathways.
Result of Action
Some 1,3,4-thiadiazole derivatives have shown potential anti-proliferative effectiveness against certain cancer cell lines . This suggests that similar compounds might also exhibit cytotoxic activity, potentially inhibiting the growth of certain cells.
实验室实验的优点和局限性
One of the advantages of using 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide in lab experiments is its relatively simple synthesis method. The compound can be synthesized in a few steps using commercially available starting materials. Additionally, the compound exhibits potent antitumor, anti-inflammatory, and antimicrobial activities, making it a promising candidate for further investigation.
One of the limitations of using this compound in lab experiments is its limited solubility in water. This can make it difficult to prepare solutions of the compound for in vitro experiments. Additionally, the mechanism of action of the compound is not fully understood, which can make it challenging to design experiments to investigate its biological effects.
未来方向
There are several potential future directions for research on 4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide. One direction is to investigate the compound's potential as an anticancer agent in animal models. Additionally, the compound's anti-inflammatory and antimicrobial activities could be further explored in vitro and in vivo. Another potential direction is to investigate the compound's mechanism of action in more detail, which could provide insights into its biological effects and potential therapeutic applications. Finally, the synthesis method could be further optimized to improve the yield and purity of the compound.
科学研究应用
4-isopropyl-N-(1,3,4-thiadiazol-2-yl)benzamide has been investigated for its potential therapeutic properties. It has been reported to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been reported to have antimicrobial activity against Gram-positive bacteria.
属性
IUPAC Name |
4-propan-2-yl-N-(1,3,4-thiadiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3OS/c1-8(2)9-3-5-10(6-4-9)11(16)14-12-15-13-7-17-12/h3-8H,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTIUDNOXAQCSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=NN=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50357253 | |
| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
544690-34-8 | |
| Record name | 4-(Propan-2-yl)-N-(1,3,4-thiadiazol-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50357253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




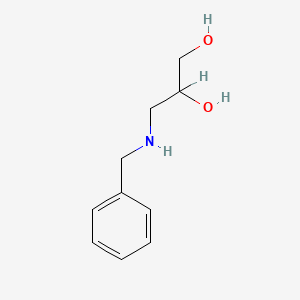

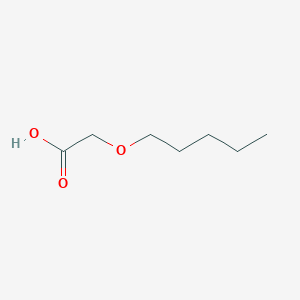
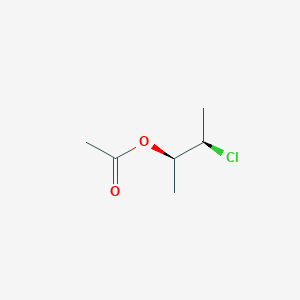

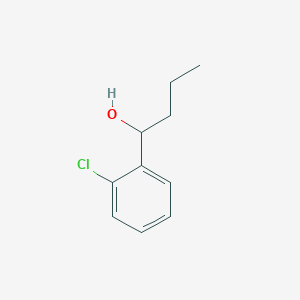
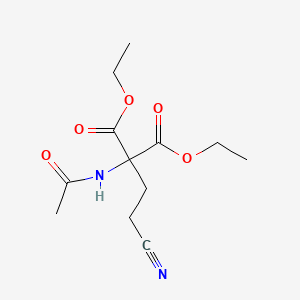
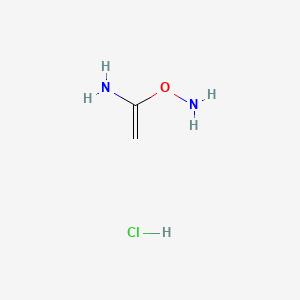
![2-[(4-Chlorophenyl)sulfanyl]-5-methylbenzoic acid](/img/structure/B3384369.png)
